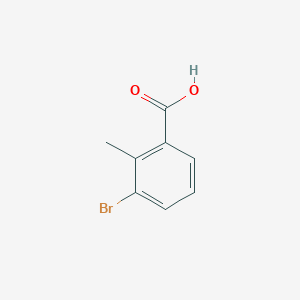

3-Bromo-2-methylbenzoic acid

描述

3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2) is a disubstituted benzoic acid derivative with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. It features a bromine atom at the 3-position and a methyl group at the 2-position relative to the carboxylic acid moiety. This compound is a white to off-white crystalline solid with a melting point range of 152–156°C and is soluble in polar solvents such as methanol, chloroform, and dimethylformamide (DMF) .

It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive compounds, including:

属性

IUPAC Name |

3-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGKVCKGUBYULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370815 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76006-33-2 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Procedure

A mixture of methyl 3-bromo-2-methylbenzoate (35.0 g, 152.79 mmol) and lithium hydroxide (10.9 g, 453.79 mmol) in tetrahydrofuran (THF, 300 mL) and water (50 mL) is stirred at 60°C for 16 hours. After concentration under vacuum, the residue is diluted with water (80 mL) and acidified to pH 4 using 2N HCl. The precipitated product is filtered, washed with water, and dried to yield 30 g of this compound as a white solid. Mass spectrometry confirms the molecular ion peak at m/z 215.04 (C₈H₇BrO₂).

Mechanistic Insights

The hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl group, forming a tetrahedral intermediate that collapses to release methanol. The use of THF as a co-solvent enhances reagent solubility, while excess LiOH ensures complete deprotonation of the carboxylic acid product.

Industrial Scalability

This method’s scalability is demonstrated by its adaptation in multi-kilogram syntheses for pharmaceutical intermediates, such as Erismodegib. Large-scale reactions typically employ continuous flow systems to maintain temperature control and improve mixing efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield | Temperature | Catalyst | Scalability |

|---|---|---|---|---|

| Ester Hydrolysis | 91% | 60°C | LiOH | Industrial |

| Decarboxylative Brom | N/A | 100°C | N(Bu)Br | Lab-scale |

The ester hydrolysis route remains superior for target-specific synthesis, while decarboxylative methods are better suited for aryl bromide production.

Industrial Applications and Case Studies

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Bromo-2-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of 3-bromo-2-methylbenzaldehyde or this compound derivatives.

Reduction: Formation of 3-bromo-2-methylbenzyl alcohol or 3-bromo-2-methylbenzaldehyde

科学研究应用

Medicinal Chemistry

3-Bromo-2-methylbenzoic acid is primarily utilized in the synthesis of various pharmacologically active compounds, including:

- α-2 adrenoceptor agonists : These compounds are critical in managing conditions such as hypertension and anxiety disorders.

- Smoothened receptor antagonists : These are investigated for their roles in cancer therapy, particularly in Hedgehog signaling pathway modulation.

- HIV-1 entry inhibitors : Research indicates that derivatives of this compound can interfere with HIV entry into host cells, presenting a potential avenue for antiviral drug development .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the preparation of complex molecules through various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.

- Oxidation and Reduction Reactions : The carboxylic acid group can be reduced to form alcohols, while oxidation can yield corresponding aldehydes or ketones .

Research has demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL, indicating its potential as a lead compound for antimicrobial agents .

- Inflammatory Pathway Modulation : The compound has been found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition suggests therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity Study

A study evaluated the effectiveness of this compound against various bacterial strains. The findings indicated:

- Significant antibacterial activity against multiple strains.

- Potential for development into new antimicrobial agents based on its structure and activity.

Cell Signaling Pathways

Another research effort focused on the compound's interaction with specific signaling pathways involved in inflammation:

- The compound's ability to modulate these pathways could lead to novel treatments for inflammatory conditions.

作用机制

The mechanism of action of 3-Bromo-2-methylbenzoic acid depends on its specific application. For instance:

As an α-2 adrenoceptor agonist: It binds to α-2 adrenoceptors, mimicking the action of endogenous agonists and leading to various physiological effects.

As a Smoothened receptor antagonist: It inhibits the Smoothened receptor, which is involved in the Hedgehog signaling pathway, thereby affecting cell growth and differentiation

相似化合物的比较

Comparison with Similar Compounds

Structurally related bromo-methylbenzoic acid isomers differ in the positions of substituents, leading to distinct physicochemical properties and reactivities. Below is a detailed comparison:

Table 1: Physical and Chemical Properties of Bromo-Methylbenzoic Acid Isomers

生物活性

3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2) is a disubstituted benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.05 g/mol |

| Melting Point | 152°C to 156°C |

| Solubility | Soluble in chloroform, methanol |

| Log P (octanol/water) | 2.33 |

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of various pharmacologically relevant compounds:

- α-2 Adrenoceptor Agonists : These compounds are crucial in treating conditions such as hypertension and anxiety disorders by modulating neurotransmitter release.

- Smoothened Receptor Antagonists : Targeting the Hedgehog signaling pathway, these antagonists are investigated for their potential in cancer therapies, particularly in basal cell carcinoma.

- HIV-1 Entry Inhibitors : The compound's derivatives have shown promise in preventing HIV from entering host cells, representing a potential therapeutic avenue for HIV treatment.

The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with specific biological targets:

- Receptor Binding : The bromine atom and the methyl group enhance the lipophilicity and steric properties of the molecule, facilitating effective binding to target receptors.

- Inhibition of Enzymatic Activity : Compounds derived from this compound may inhibit enzymes critical for viral replication or tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound through various experimental approaches:

- Synthesis of α-2 Agonists : A study demonstrated the synthesis of a series of α-2 adrenoceptor agonists using this compound as a starting material. These compounds exhibited significant binding affinity and selectivity towards α-2 receptors, indicating their potential for therapeutic use .

- Anti-cancer Activity : Research indicated that derivatives of this compound showed inhibitory effects on Smoothened receptor activity, leading to reduced proliferation of cancer cells in vitro. The mechanism involved modulation of downstream signaling pathways associated with cell growth and survival .

- Antiviral Properties : Investigations into HIV-1 entry inhibitors derived from this compound revealed that these compounds could effectively block viral entry into host cells by targeting specific viral proteins .

常见问题

Q. What experimental methods are recommended for determining the solubility of 3-bromo-2-methylbenzoic acid in various solvents?

The solubility of this compound can be determined using the gravimetric method under atmospheric pressure. Studies have employed eight pure solvents (e.g., methanol, acetonitrile, ethyl acetate) and three binary solvent mixtures (e.g., water + N,N-dimethylformamide) across temperatures ranging from 278.15–328.15 K. Data is typically fitted using the modified Apelblat model and Buchowski–Ksiazaczak λh model for pure solvents, while binary mixtures are analyzed with the CNIBS/R–K and Jouyban–Acree models to account for solvent interactions .

Example solubility data (pure solvents at 298.15 K):

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 12.4 |

| Acetonitrile | 8.7 |

| Ethyl Acetate | 5.9 |

Q. How can traditional synthesis routes for this compound be optimized for yield and safety?

Traditional routes often start from isobenzofuran-1(3H)-ones, which are limited by solvent toxicity (e.g., CCl₄) and precursor availability. Flow chemistry offers an advanced alternative, enabling precise control of reaction parameters (residence time, temperature) to improve yield and reduce hazardous solvent use. For instance, substituting dichloroethane with greener solvents in flow reactors minimizes environmental risks while maintaining efficiency .

Q. What purification techniques are effective for isolating high-purity this compound?

Recrystallization in methanol or ethanol is widely used, leveraging the compound’s moderate solubility in these solvents. Purity (>98%) is confirmed via neutralization titration and GC analysis , with melting point consistency (152–156°C) serving as a secondary validation .

Q. What safety protocols are critical when handling this compound?

The compound causes skin irritation (H315) and severe eye irritation (H319) . Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers. Post-experiment waste must be segregated and disposed via certified hazardous waste management .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound derivatives?

SHELXL is ideal for refining small-molecule crystal structures, even with high-resolution or twinned data. For derivatives like methyl esters (e.g., this compound methyl ester), SHELX workflows improve accuracy in hydrogen bonding and torsion angle analysis, critical for understanding packing interactions .

Q. Why do catalytic cross-coupling reactions involving this compound exhibit variable reactivity?

Discrepancies arise from competing side reactions (e.g., protodeboronation) and catalyst selection. For example, Pd(PPh₃)₄ may underperform compared to Buchwald-Hartwig conditions due to steric hindrance from the methyl group. Kinetic studies using in situ NMR or HPLC-MS can identify intermediates and optimize ligand systems .

Q. How does polymorphism affect the bioactivity of this compound derivatives?

Polymorphic forms (e.g., differing crystal packing in salts or co-crystals) alter solubility and dissolution rates, impacting bioavailability. DSC and PXRD are essential for characterizing polymorphs, while in vitro assays (e.g., enzyme inhibition) link structural variations to activity changes .

Q. How can researchers resolve contradictions between reported purity and reactivity in synthetic applications?

Discrepancies often stem from trace solvent residues (e.g., DMF) or isomeric impurities . Advanced characterization (e.g., HPLC-MS , ¹³C NMR ) identifies contaminants, while controlled recrystallization in acetonitrile/water mixtures improves purity to >99% .

Q. What strategies enable derivatization of this compound into boronic acids for Suzuki-Miyaura coupling?

The bromo group can be converted to a boronic acid via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂. The electron-withdrawing methyl and carboxylic acid groups enhance boronate stability, facilitating coupling with aryl halides .

Q. How do binary solvent systems influence the reaction kinetics of this compound in nucleophilic substitutions?

Solvent polarity and hydrogen-bonding capacity (e.g., DMF/water vs. THF/ethyl acetate) significantly impact activation energy. UV-Vis spectroscopy and Arrhenius plots in mixed solvents reveal optimal conditions for SNAr reactions, where polar aprotic solvents accelerate rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。